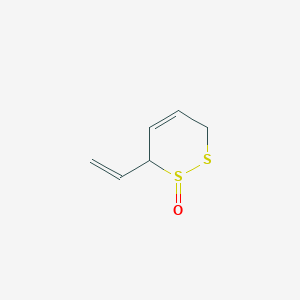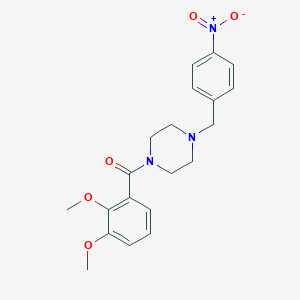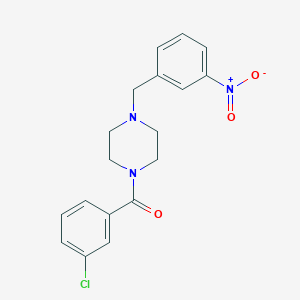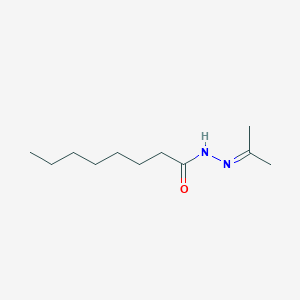![molecular formula C19H13NO3 B229670 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, commonly known as geldanamycin, is a natural product that is produced by the bacterium Streptomyces hygroscopicus. It belongs to the class of compounds known as ansamycins and is a potent inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is responsible for the folding and stabilization of many oncogenic client proteins and is therefore an attractive target for cancer therapy.
Mécanisme D'action
16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione is a molecular chaperone that is responsible for the folding and stabilization of many oncogenic client proteins, including kinases, transcription factors, and steroid hormone receptors. Geldanamycin binds to the ATP-binding site of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione and inhibits its function, leading to the destabilization and degradation of these client proteins. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Geldanamycin has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to modulate the immune response by inhibiting the function of regulatory T cells and enhancing the function of effector T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of geldanamycin is its potent inhibitory activity against 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, which makes it an attractive target for cancer therapy. However, one of the limitations of geldanamycin is its poor solubility and stability, which can make it difficult to use in experiments. In addition, geldanamycin has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on geldanamycin, including the development of more potent and selective 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors, the identification of biomarkers that can predict response to 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors, and the development of combination therapies that can enhance the efficacy of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione inhibitors. In addition, there is also interest in exploring the potential of geldanamycin as a treatment for other diseases, such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
Geldanamycin can be synthesized using a variety of methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of synthetic organic chemistry techniques to assemble the molecule from smaller building blocks. Fermentation involves the use of microorganisms to produce the molecule in large quantities. The fermentation process involves growing the bacterium Streptomyces hygroscopicus in a culture medium and extracting the geldanamycin from the resulting broth.
Applications De Recherche Scientifique
Geldanamycin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, including breast, prostate, lung, and colon cancer. The mechanism of action of geldanamycin is thought to involve the inhibition of 16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione, which leads to the destabilization and degradation of oncogenic client proteins.
Propriétés
Formule moléculaire |
C19H13NO3 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C19H13NO3/c1-9-7-8-13-16-15(11-5-3-4-6-12(11)18(13)22)14(10(2)21)19(23)20-17(9)16/h3-8H,1-2H3,(H,20,23) |
Clé InChI |
CLPWRVXDYZWECA-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |
SMILES |
CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |
SMILES canonique |
CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)


![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)


![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)

